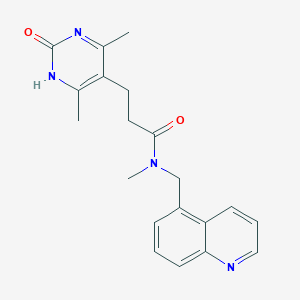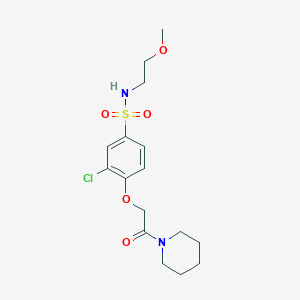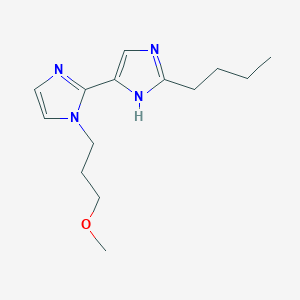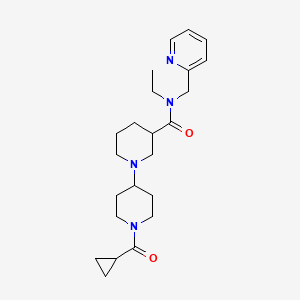![molecular formula C15H17BrN2O3 B5263141 6-[(5-Bromopyridin-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B5263141.png)
6-[(5-Bromopyridin-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(5-Bromopyridin-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a brominated pyridine ring attached to a cyclohexene carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-Bromopyridin-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid typically involves multiple steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Carbamoyl Group: The brominated pyridine is then reacted with an isocyanate to form the carbamoyl group.
Cyclohexene Carboxylic Acid Formation: The final step involves the formation of the cyclohexene carboxylic acid moiety, which can be achieved through a series of reactions including alkylation, cyclization, and carboxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-[(5-Bromopyridin-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups into the molecule.
Scientific Research Applications
6-[(5-Bromopyridin-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-[(5-Bromopyridin-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclohexene carboxylic acid moiety may also play a role in binding to biological molecules, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: This compound features a similar brominated pyridine ring but differs in the presence of an iminomethyl group instead of a carbamoyl group.
5-Bromopyrimidine-2-carboxylic acid: This compound has a brominated pyrimidine ring and a carboxylic acid group, making it structurally similar but with different chemical properties.
Uniqueness
6-[(5-Bromopyridin-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is unique due to its combination of a brominated pyridine ring and a cyclohexene carboxylic acid moiety. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
6-[(5-bromopyridin-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3/c1-8-5-11(12(15(20)21)6-9(8)2)14(19)18-13-4-3-10(16)7-17-13/h3-4,7,11-12H,5-6H2,1-2H3,(H,20,21)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOYQTOQCAVOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NC2=NC=C(C=C2)Br)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2-ethoxy-5-methylphenyl)sulfonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5263077.png)
![1-[6-(2-METHOXYPHENYL)-3-(PROPYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B5263085.png)


![6-{[4-(3-Methoxybenzyl)piperazin-1-yl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B5263104.png)
![(4Z)-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}-1-PHENYL-4-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B5263119.png)

![4-chloro-N-(2-(3-phenoxyphenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5263129.png)

![N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-4-(1H-pyrazol-4-yl)butanamide](/img/structure/B5263145.png)
![1-benzyl-N-[2-(4-methoxyphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5263146.png)
![methyl 2-[4-(dimethylamino)benzylidene]-5-(2-isopropoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5263158.png)
